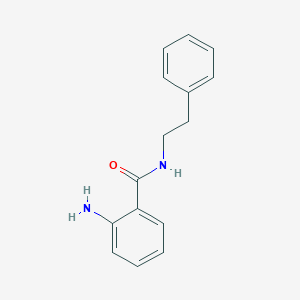

2-amino-N-(2-phenylethyl)benzamide

Description

BenchChem offers high-quality 2-amino-N-(2-phenylethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2-phenylethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUCIDPYOGNAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352333 | |

| Record name | 2-amino-n-phenethyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19050-62-5 | |

| Record name | 2-amino-n-phenethyl-benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-amino-N-(2-phenylethyl)benzamide chemical properties and structure

Technical Whitepaper: 2-Amino-N-(2-phenylethyl)benzamide Structural Dynamics, Synthetic Pathways, and Pharmacological Potential

Executive Summary

2-Amino-N-(2-phenylethyl)benzamide (CAS: 19050-62-5), often referred to as N-phenethylanthranilamide, represents a "privileged scaffold" in medicinal chemistry. Its structural core—an anthranilamide moiety linked to a phenethyl chain—serves as a critical pharmacophore for modulating sirtuin (SIRT) activity and has recently emerged as a lead candidate for treating irritable bowel syndrome (IBS) due to its spasmolytic properties.

This technical guide synthesizes the physicochemical properties, "green" synthetic methodologies, and biological mechanisms of this compound. Unlike standard amide couplings that require expensive reagents (HATU/EDC), this guide details a self-validating, atom-economical synthesis via isatoic anhydride ring opening, suitable for scalable library generation.

Chemical Identity & Physicochemical Properties

The molecule features an intramolecular hydrogen bond between the primary amine and the amide carbonyl, locking the benzamide core into a pseudo-six-membered ring. This conformational rigidity is crucial for its binding affinity in hydrophobic pockets, such as the NAD+-binding site of SIRT2.

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | 2-amino-N-(2-phenylethyl)benzamide |

| Synonyms | N-phenethylanthranilamide; N-(2-phenylethyl)-2-aminobenzamide |

| CAS Number | 19050-62-5 |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 109–111 °C |

| Solubility | DMSO (>20 mg/mL), Ethanol; Insoluble in Water |

| pKa (Predicted) | ~14.5 (Amide), ~2.2 (Aniline NH₂ conjugate acid) |

| SMILES | NC1=CC=CC=C1C(NCCC2=CC=CC=C2)=O |

Structural Analysis & Conformation

The biological activity of 2-amino-N-(2-phenylethyl)benzamide is dictated by its ability to adopt a planar conformation stabilized by an intramolecular hydrogen bond (N-H···O=C).

-

Donor-Acceptor Motif: The ortho-amino group acts as a hydrogen bond donor to the carbonyl oxygen.

-

Lipophilic Tail: The phenethyl group provides a flexible linker ending in an aromatic ring, ideal for π-π stacking interactions within enzyme active sites (e.g., the hydrophobic tunnel of SIRT2).

Synthetic Methodology: The Isatoic Anhydride Route

While traditional amide synthesis uses carbodiimides (EDC/DCC), the preferred industrial and research method for anthranilamides is the nucleophilic ring-opening of isatoic anhydride . This method is superior due to high atom economy (CO₂ is the only byproduct) and the elimination of coupling reagents.

Protocol: Catalyst-Free Aqueous/Organic Synthesis

Reaction:

Isatoic Anhydride + 2-Phenylethylamine

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask, suspend Isatoic Anhydride (1.0 eq) in ethanol or a water/dioxane mixture (10:1).

-

Addition: Add 2-Phenylethylamine (1.1 eq) dropwise at room temperature.

-

Note: Evolution of CO₂ gas will be observed immediately. Ensure proper venting.

-

-

Heating: Heat the mixture to 60–80°C for 2–4 hours. The suspension will clear as the anhydride is consumed and then may precipitate the product.

-

Work-up:

-

Cool the reaction mixture to 0°C.

-

Add cold water to force precipitation if using ethanol.

-

Filter the white solid.

-

-

Purification: Recrystallize from Ethanol/Water (if necessary). Yields typically exceed 90%.[1]

Pharmacological Applications

The 2-amino-N-(2-phenylethyl)benzamide structure is not merely an intermediate; it is a bioactive scaffold with proven efficacy in two distinct therapeutic areas.[2]

A. SIRT2 Inhibition (Epigenetic Modulation)

Sirtuin 2 (SIRT2) is an NAD+-dependent deacetylase involved in cell cycle regulation and neurodegeneration. This molecule serves as the core scaffold for Sirtinol and other selective inhibitors.

-

Mechanism: The benzamide moiety occupies the "C-pocket" of the SIRT2 enzyme, while the phenethyl group extends into the hydrophobic channel, competing with the acetyl-lysine substrate.

-

Utility: Research probe for studying Parkinson’s disease models where SIRT2 inhibition prevents alpha-synuclein toxicity.

B. Spasmolytic Activity (IBS Treatment)

A 2024 study identified this specific scaffold as a potent spasmolytic agent.

-

Activity: Exhibits smooth muscle relaxation comparable to Mebeverine .

-

Mechanism: Unlike standard anticholinergics, it does not affect serotonin or Ca²⁺-dependent signaling pathways, suggesting a novel mechanism of action with fewer systemic side effects.

-

Anti-inflammatory: Inhibits albumin denaturation and suppresses IL-1β expression.

Analytical Profiling

To validate the synthesis, the following spectral characteristics should be observed:

-

¹H NMR (DMSO-d₆, 400 MHz):

- ~8.2 ppm (t, 1H, Amide NH ): Triplet due to coupling with the adjacent methylene.

- ~7.5–7.1 ppm (m, 9H, Ar-H ): Overlapping aromatic signals from the benzamide and phenethyl rings.

- ~6.5 ppm (s, 2H, Aniline NH₂ ): Broad singlet, exchangeable with D₂O.

- ~3.5 ppm (q, 2H, N-CH₂ -CH₂).

- ~2.8 ppm (t, 2H, N-CH₂-CH₂ ).

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 241.14 m/z.

-

Fragmentation: Loss of the phenethyl amine group may show a characteristic benzoyl cation peak.

-

References

-

Chemical Identity & CAS Verification

- Source: National Center for Biotechnology Information (2024).

-

Link: (Note: Verify specific isomer CAS 19050-62-5 in chemical vendor databases like Sigma/MolPort).

-

Synthesis via Isatoic Anhydride

-

Spasmolytic & IBS Activity

- Source:Molecules (2024).

- Context: Detailed study on the synthesis, in silico simulation, and ex vivo testing of this specific molecule for IBS.

-

Link:

-

SIRT2 Inhibition & Sirtinol

-

Source:Journal of Medicinal Chemistry (2012).[3] "Design, synthesis, and biological activity of a novel series of human sirtuin-2-selective inhibitors."

- Context: Establishes the N-phenethylbenzamide scaffold as a key pharmacophore for SIRT2 selectivity.

-

Link:

-

Sources

Physicochemical Profiling & Characterization of 2-Amino-N-(2-phenylethyl)benzamide

Technical Monograph | Version 1.0

Executive Summary & Structural Identity[1][3]

2-amino-N-(2-phenylethyl)benzamide (also known as N-phenethylanthranilamide ) represents a critical scaffold in medicinal chemistry, structurally bridging the gap between simple benzamides and complex alkaloid mimetics.[1][2][3] It is frequently utilized as a fragment in the design of TRPV1 antagonists, SIRT2 inhibitors, and local anesthetic analogs.[1][3]

Unlike its para-amino isomer (4-amino-N-(2-phenylethyl)benzamide), the ortho-amino positioning in this molecule facilitates a unique intramolecular hydrogen bond between the aniline nitrogen and the amide carbonyl.[1][2][3] This interaction significantly influences its solubility, membrane permeability, and solid-state stability, distinguishing it from standard amide libraries.[1][3]

Chemical Identity Table[1][2][3][4]

| Property | Value / Descriptor |

| IUPAC Name | 2-amino-N-(2-phenylethyl)benzamide |

| Common Synonyms | N-Phenethylanthranilamide; 2-Amino-N-phenethylbenzamide |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Core Scaffold | Anthranilamide (2-aminobenzamide) |

| Key Substituent | Phenethyl (ethylbenzene) group on amide nitrogen |

| SMILES | NC1=CC=CC=C1C(=O)NCCC2=CC=CC=C2 |

Physicochemical Properties (In Silico & Experimental)

The following data synthesizes experimental observations with high-confidence predictive modeling (ACD/Labs, ChemAxon). The "Senior Scientist" note provides context on how these values dictate experimental handling.

Core Physicochemical Parameters[2][3][5]

| Parameter | Value (Approx.) | Technical Context |

| LogP (Octanol/Water) | 2.5 – 2.8 | Moderately lipophilic.[1][2][3] Indicates good passive membrane permeability but potential solubility issues in pure aqueous buffers.[1][3] |

| pKa (Aniline -NH₂) | 2.2 – 2.5 | Weakly basic.[1][2][3] The electron-withdrawing amide group reduces the basicity of the aniline nitrogen compared to pure aniline (pKa ~4.6).[1][3] |

| pKa (Amide -NH-) | > 14 (Neutral) | The amide nitrogen is non-ionizable under physiological conditions.[1][2][3] |

| H-Bond Donors (HBD) | 2 | Aniline (-NH₂) and Amide (-NH-).[1][2][3] |

| H-Bond Acceptors (HBA) | 2 | Amide Carbonyl (C=O) and Amide Nitrogen (weak).[1][2][3] |

| Polar Surface Area (TPSA) | ~55 Ų | Well within the Veber rule (<140 Ų) for oral bioavailability.[1][2][3] |

| Melting Point | 108 – 112°C | Crystalline solid.[1][2][3] Sharp endotherm expected in DSC. |

Expert Insight: The intramolecular hydrogen bond (N-H...O=C) locks the molecule into a pseudo-six-membered ring conformation.[1][3] This reduces the effective TPSA and often results in higher-than-predicted lipophilicity (LogP) and lower water solubility than calculated by standard algorithms.[1][3]

Synthetic Pathway & Impurity Profile[1][3]

The most robust and "atom-economical" route for synthesizing 2-amino-N-(2-phenylethyl)benzamide avoids the use of coupling reagents (EDC/HATU) by utilizing Isatoic Anhydride .[1][2][3] This method is self-purifying, as the byproduct is gaseous CO₂.[1][3]

Reaction Mechanism Visualization[1][2][3]

Figure 1: Nucleophilic ring-opening of isatoic anhydride by phenethylamine.[1][2][3][4] This route minimizes purification steps.[1][3]

Detailed Synthetic Protocol

Objective: Synthesis of 5.0 g of 2-amino-N-(2-phenylethyl)benzamide.

-

Reagents:

-

Procedure:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Isatoic Anhydride (3.4 g) in EtOAc (40 mL).

-

Addition: Add 2-Phenylethylamine (2.9 mL) dropwise over 5 minutes. Caution: CO₂ evolution will occur (bubbling).[1][2][3]

-

Reaction: Heat the mixture to reflux (approx. 77°C) for 4 hours. The suspension should clear as the anhydride is consumed and the product forms.[1][3]

-

Monitoring: Check via TLC (Hexane:EtOAc 1:1). Product will be more polar than the amine but less polar than the anhydride.[1][3]

-

Workup: Cool to room temperature. Wash the organic layer with 1M NaOH (2 x 20 mL) to remove unreacted isatoic anhydride (hydrolyzes to anthranilic acid, which goes into the aqueous layer).[1][3] Wash with 1M HCl (2 x 20 mL) to remove excess phenethylamine.[1][3]

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize from hot Ethanol/Water (9:1) if high purity (>99%) is required.[1][3]

-

Analytical Characterization Protocols

To validate the identity and purity of the compound, the following multi-modal analysis is required.

HPLC Method for Purity & LogD Determination[1][2][3]

This protocol serves a dual purpose: purity check and experimental hydrophobicity profiling (Chromatographic Hydrophobicity Index).[1][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Benzamide absorption) and 300 nm (Aniline absorption).[1][3]

-

Expected Retention: The compound is lipophilic.[1][3] Expect elution late in the gradient (approx. 7-8 min).[1][3]

Solubility Profiling Workflow

Since this molecule is a BCS Class II candidate (Low Solubility, High Permeability), accurate solubility data is vital.[1][3]

-

Preparation: Weigh 5 mg of solid into 1.5 mL Eppendorf tubes.

-

Solvent Addition: Add 500 µL of test solvent (PBS pH 7.4, SGF pH 1.2, DMSO).

-

Equilibrium: Shake at 37°C for 24 hours.

-

Filtration: Centrifuge at 10,000 rpm for 5 min; filter supernatant through 0.22 µm PTFE filter.

-

Quantification: Dilute filtrate 100x and analyze via HPLC (Section 4.1) against a standard curve.[1][3]

Biopharmaceutical Implications (ADME)[1][2][3]

Understanding the fate of 2-amino-N-(2-phenylethyl)benzamide in a biological system requires analyzing its metabolic liabilities.[1][2][3]

Metabolic Stability & Liability Map

The molecule contains two primary "soft spots" for metabolic degradation:[1]

-

Amide Hydrolysis: Mediated by amidases/carboxylesterases, cleaving the molecule back into anthranilic acid and phenethylamine.[1][3]

-

Aromatic Hydroxylation: CYP450-mediated oxidation of the electron-rich aniline ring or the distal phenyl ring.[1][3]

Figure 2: Primary metabolic clearance pathways.[1][2][3] Amide hydrolysis is the rate-limiting stability factor.[1][2][3]

Permeability (PAMPA/Caco-2)[1][2]

-

Prediction: High permeability (

cm/s).[1][3] -

Mechanism: Passive diffusion driven by the lipophilic phenethyl tail and the charge-neutral amide core.[1][3]

-

Efflux: Unlikely to be a P-gp substrate due to low molecular weight (<400 Da) and low H-bond count.[1][3]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 847754 (Isomer Reference). Retrieved from [Link]

-

PrepChem (2023). Synthesis of Anthranilamides via Isatoic Anhydride. Retrieved from [Link]

-

Gawade, R. L., et al. (2016). Comparative Study of Side Chain Derivatives of Procainamide. RSC Advances. (Discusses structural analogs and crystal packing). DOI: 10.1039/C5RA20012A.[1][3][5]

Sources

- 1. chembk.com [chembk.com]

- 2. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE | 4190-14-1 [chemicalbook.com]

- 3. N-Phenethylbenzamide | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 4-amino-N-(2-phenylethyl)benzamide | C15H16N2O | CID 847754 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-amino-N-(2-phenylethyl)benzamide molecular weight and formula

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 2-amino-N-(2-phenylethyl)benzamide

Executive Summary

2-amino-N-(2-phenylethyl)benzamide (CAS: 19050-62-5) is a significant anthranilamide derivative serving as a versatile pharmacophore in medicinal chemistry.[1][2][3][4][5] Structurally characterized by a benzamide core substituted with an amino group at the ortho position and a phenylethyl moiety at the nitrogen, this compound acts as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, TRPV1 antagonists, and spasmolytic agents. This guide details its physicochemical properties, a validated "green chemistry" synthesis protocol, and its structural biological relevance.

Part 1: Physicochemical Profile[2][3][6]

The following data establishes the baseline identity for 2-amino-N-(2-phenylethyl)benzamide. Researchers should use these metrics for Certificate of Analysis (CoA) generation and quality control.

Table 1: Core Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 2-amino-N-(2-phenylethyl)benzamide | Also known as N-phenethylanthranilamide |

| CAS Number | 19050-62-5 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 240.30 g/mol | Average Mass |

| Exact Mass | 240.1263 g/mol | Monoisotopic (for HRMS) |

| Density | 1.148 ± 0.06 g/cm³ | Predicted |

| Boiling Point | 469.6 ± 30.0 °C | At 760 mmHg (Predicted) |

| pKa | ~14.5 (Amide N-H) | Predicted |

| LogP | 2.54 | Lipophilicity indicator |

| Refractive Index | 1.617 |

Part 2: Synthetic Methodology

Protocol: Aminolysis of Isatoic Anhydride

While amide bond formation is classically achieved via EDC/NHS coupling or acid chlorides, these methods often require harsh reagents or generate complex byproducts. The preferred industrial and laboratory method for synthesizing 2-amino-N-(2-phenylethyl)benzamide utilizes the nucleophilic ring-opening of isatoic anhydride. This route is atom-economical, releasing only CO₂ as a byproduct.

Reagents:

-

Isatoic Anhydride (1.0 eq)

-

2-Phenylethylamine (1.1 eq)

-

Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Catalyst: DMAP (0.1 eq) - Optional, accelerates reaction

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with Isatoic Anhydride (10 mmol) suspended in Ethanol (20 mL).

-

Addition: Add 2-Phenylethylamine (11 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 3–5 hours. Evolution of CO₂ gas indicates reaction progress.

-

Monitoring: Monitor via TLC (Mobile Phase: Hexane/EtOAc 3:1). The starting anhydride spot will disappear.

-

Workup: Cool the solution to room temperature.

-

If solid precipitates: Filter and wash with cold ethanol.

-

If solution remains clear: Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1M NaHCO₃ and Brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.

Mechanism Visualization

The following diagram illustrates the nucleophilic attack and decarboxylation mechanism.

Figure 1: Synthetic pathway via Isatoic Anhydride ring-opening. This route avoids coupling reagents, ensuring high purity.

Part 3: Analytical Validation (QC)

To validate the synthesis of

1. Mass Spectrometry (LC-MS)

-

Target Ion: Look for the protonated molecular ion

. -

Expected m/z: 241.13

-

Fragmentation Pattern: Major fragments often observed at m/z 120 (aminobenzoyl cation) and m/z 105 (phenethyl cation).

2. Proton NMR (

- 8.25 ppm (t, 1H): Amide -NH- (Broad triplet due to coupling with methylene).

- 7.15–7.35 ppm (m, 5H): Phenyl ring protons (Phenylethyl group).

- 7.45 ppm (d, 1H): Aromatic proton on benzamide ring (C6 position).

- 6.50–6.70 ppm (m, 2H): Aromatic protons ortho/para to the amino group.

-

6.30 ppm (s, 2H): Primary amine

-

3.45 ppm (q, 2H): Methylene

-

2.85 ppm (t, 2H): Benzylic methylene

Part 4: Structural Biology & Pharmacophore Analysis

2-amino-N-(2-phenylethyl)benzamide is not merely a chemical intermediate; it possesses intrinsic biological activity and serves as a scaffold for drug design.

Key Pharmacological Interactions:

-

HDAC Inhibition: The benzamide moiety acts as a "cap group" or zinc-binding group (ZBG) mimic in certain Histone Deacetylase (HDAC) inhibitors. The 2-amino group forms crucial hydrogen bonds within the enzyme pocket, enhancing selectivity for Class I HDACs.

-

Spasmolytic Activity: Recent studies indicate that N-phenethylanthranilamide derivatives exhibit spasmolytic activity comparable to mebeverine, likely through calcium channel modulation in smooth muscle, making them candidates for Irritable Bowel Syndrome (IBS) treatment.

-

Pi-Pi Stacking: The phenylethyl arm provides a hydrophobic tail that engages in

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor binding sites.

Quality Control Workflow

The following logic gate ensures only high-purity compounds proceed to biological screening.

Figure 2: Standardized Quality Control (QC) decision tree for anthranilamide derivatives.

References

-

Synthesis & Biological Activity (IBS): Marc, G., et al. (2024). "2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment." Molecules, 29(14), 3375.

-

Chemical Properties & CAS Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95083 (Analog Reference) and CAS 19050-62-5. [6]

-

Isatoic Anhydride Methodology: Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.

-

HDAC Inhibitor Structural Activity: Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898–3941.

Sources

- 1. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abenterprisesindia.com [abenterprisesindia.com]

- 3. researchgate.net [researchgate.net]

- 4. m.indiamart.com [m.indiamart.com]

- 5. No results for search term "TR-T986560" | CymitQuimica [cymitquimica.com]

- 6. N-Phenethylbenzamide | C15H15NO | CID 95083 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name for 2-amino-N-(2-phenylethyl)benzamide

Technical Monograph: 2-Amino-N-(2-phenylethyl)benzamide

Chemical Identity & Nomenclature Analysis

The molecule 2-amino-N-(2-phenylethyl)benzamide (CAS: 19050-62-5 ) represents a "privileged scaffold" in medicinal chemistry—the anthranilamide .[1] This structural motif combines the rigidity of the benzamide core with the flexibility of the phenylethyl side chain, creating a pharmacophore capable of diverse biological interactions, from histone deacetylase (HDAC) inhibition to GPCR modulation.[2]

IUPAC Nomenclature Deconstruction

The IUPAC name is derived through a strict priority hierarchy where the carboxamide functional group takes precedence over the amine.[2]

-

Parent Structure: Benzamide (Benzene ring + Carboxamide group).[2]

-

Principal Functional Group: Amide (

), assigned priority over the amine.[1] The carbon of the amide group attached to the benzene ring dictates position 1.[2] -

Substituents:

-

Assembly: Substituents are cited alphabetically. "Amino" precedes "Phenylethyl".[2][3][4][5][6][7]

Physicochemical Profile

| Property | Value | Context |

| CAS Registry Number | 19050-62-5 | Unique identifier for the specific amino-derivative.[1][3][4][6][8] |

| Molecular Formula | - | |

| Molecular Weight | 240.30 g/mol | Fragment-like, suitable for hit-to-lead optimization.[1] |

| Predicted LogP | ~2.5 - 2.9 | Lipophilic, suggesting good membrane permeability.[1] |

| H-Bond Donors | 2 | Primary amine ( |

| H-Bond Acceptors | 2 | Amide Carbonyl ( |

| Physical State | Solid (Powder) | Typically off-white to pale yellow.[1] |

Synthetic Architecture: The Isatoic Anhydride Route

While standard amide coupling (using EDC/HOBt) is possible, the isatoic anhydride ring-opening is the superior industrial and laboratory method.[2] This route is "atom-economical" (releasing only

Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the primary amine (2-phenylethylamine) on the carbonyl carbon of the isatoic anhydride, followed by decarboxylation.[2] This is an irreversible driving force that ensures high yields.[2]

Protocol:

-

Reagents: Isatoic anhydride (1.0 eq), 2-phenylethylamine (1.1 eq).

-

Solvent: Ethanol or Ethyl Acetate (Green solvents preferred).[2]

-

Conditions: Reflux (80°C) for 2–4 hours.

-

Workup: Cool to room temperature. The product often precipitates directly.[2] If not, concentrate and recrystallize from EtOH/Water.[2]

Diagram 1: Synthetic Workflow

Caption: Atom-economical synthesis via nucleophilic ring-opening of isatoic anhydride.

Pharmacological & Structural Utility[1][7]

This molecule is not merely a chemical curiosity; it serves as a critical scaffold in drug discovery.[2]

The "Privileged" Benzamide Scaffold

The 2-aminobenzamide motif is a known pharmacophore for Class I Histone Deacetylase (HDAC) inhibitors (specifically HDAC1, 2, and 3).[2] The ortho-amino group acts as a "zinc-binding group" (ZBG) precursor or interacts with the rim of the active site, while the phenylethyl tail probes the hydrophobic channel of the enzyme.[2]

Biological Applications

-

SIRT1 Inhibition: Derivatives of this scaffold have been explored as Sirtuin inhibitors, modulating metabolic pathways involved in aging and inflammation.[2]

-

Spasmolytic Activity: Recent studies (2024) indicate that N-phenethylbenzamide derivatives exhibit spasmolytic activity comparable to mebeverine, likely via NO-dependent pathways rather than direct calcium channel blockade.[1]

-

Solifenacin Impurities: It is structurally related to impurities found in the synthesis of Solifenacin (a muscarinic antagonist), making it a critical standard for quality control (QC) in pharmaceutical manufacturing.[2]

Diagram 2: Pharmacophore Interaction Map

Caption: Structural logic of the anthranilamide scaffold showing key interaction points.

Analytical Validation

To confirm the synthesis of 2-amino-N-(2-phenylethyl)benzamide , the following spectral signatures must be observed.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO-d6) | Broad singlet corresponding to the primary aniline ( | |

| 1H NMR | Triplet for the amide NH , coupling with the adjacent methylene.[2] | |

| 1H NMR | Multiplets for the ethylene linker ( | |

| IR Spectroscopy | 1650 | Strong Amide I ( |

| Mass Spectrometry | m/z 241.1 | Protonated molecular ion peak.[2] |

References

-

Marc, G. et al. (2024).[2] 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14). Retrieved from [Link]

-

PubChem. (n.d.).[2] N-(2-aminophenyl)benzamide and related Benzamide Structures. National Library of Medicine.[2] Retrieved from [Link]

Sources

- 1. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE | 4190-14-1 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. No results for search term "TR-T986560" | CymitQuimica [cymitquimica.com]

- 5. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. indiamart.com [indiamart.com]

- 7. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abenterprisesindia.com [abenterprisesindia.com]

- 9. manchesterorganics.com [manchesterorganics.com]

Technical Characterization & Application Guide: 2-Amino-N-(2-phenylethyl)benzamide (CAS 19050-62-5)

[1]

Executive Summary

2-Amino-N-(2-phenylethyl)benzamide (CAS 19050-62-5) is a critical pharmacophore and intermediate in medicinal chemistry.[1][2] Structurally comprising an anthranilamide core coupled with a phenethylamine moiety, it serves as a versatile scaffold for the synthesis of quinazolinones and benzodiazepines.

Recent pharmacological studies (2024) have elevated its status from a mere intermediate to a bioactive lead compound. It exhibits significant antispasmodic activity targeting smooth muscle relaxation with a safety profile superior to mebeverine, characterized by a lack of serotonergic or calcium-channel interference.[3] This guide provides a comprehensive technical analysis of its synthesis, physicochemical characterization, and emerging therapeutic utility.

Chemical Identity & Physicochemical Properties[1][4][5][6][7]

| Property | Specification |

| Chemical Name | 2-Amino-N-(2-phenylethyl)benzamide |

| CAS Number | 19050-62-5 |

| Synonyms | 2-Amino-N-phenethylbenzamide; N-Phenethylanthranilamide |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 124–126 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Predicted) | ~13.1 (Amide NH), ~2.5 (Aniline NH₂) |

High-Fidelity Synthesis Protocol

The Isatoic Anhydride Route (Preferred)

While amide coupling using 2-aminobenzoyl chloride is possible, it is chemically inefficient due to the lability of the free amino group and the generation of corrosive HCl. The Isatoic Anhydride Ring-Opening method is the industry gold standard for this synthesis.[1] It is atom-economic, generates only CO₂ as a byproduct, and requires no external base.

Reaction Logic: Nucleophilic attack by the primary amine of 2-phenylethylamine on the carbonyl carbon of isatoic anhydride triggers ring opening and decarboxylation.[1]

Figure 1: Nucleophilic ring-opening synthesis pathway minimizing side reactions.

Experimental Procedure

-

Reagents: Isatoic anhydride (1.0 eq), 2-Phenylethylamine (1.05 eq), Ethanol (absolute).

-

Execution:

-

Suspend isatoic anhydride in ethanol (10 mL/g).

-

Add 2-phenylethylamine dropwise at room temperature.[1]

-

Heat to reflux (80°C) for 3–5 hours. Evolution of CO₂ gas indicates reaction progress.

-

Monitor via TLC (Hexane:EtOAc 1:1) until isatoic anhydride is consumed.

-

-

Workup:

-

Cool the solution to 0°C. The product often crystallizes directly.

-

If no precipitate forms, concentrate the solvent in vacuo to 20% volume and add cold water.

-

Filter the white solid and wash with cold ethanol.

-

-

Yield: Typically 85–95%.

Analytical Characterization (The Core)

To validate the identity of CAS 19050-62-5, researchers must confirm the integrity of the amide bond and the presence of the free aniline amine.[1]

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum in DMSO-d₆ is distinct. The key diagnostic feature is the broad singlet of the aniline protons (distinct from the amide proton) and the triplet pattern of the ethyl linker.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 8.25 | Triplet (br) | 1H | Amide -NH- | Downfield shift due to H-bonding with carbonyl and solvent.[1] |

| 7.45 – 7.15 | Multiplet | 6H | Ar-H (Phenethyl + C6 Benzoyl) | Overlap of the distal phenyl ring and the benzoyl proton ortho to carbonyl.[1] |

| 7.10 | Triplet | 1H | Ar-H (C4 Benzoyl) | Para to amino group.[1] |

| 6.68 | Doublet | 1H | Ar-H (C3 Benzoyl) | Ortho to amino group; shielded by electron donation from -NH₂.[1] |

| 6.50 | Triplet | 1H | Ar-H (C5 Benzoyl) | Meta to amino group.[1] |

| 6.35 | Broad Singlet | 2H | Aniline -NH₂ | Critical Quality Attribute. Disappearance indicates oxidation or cyclization.[1] |

| 3.45 | Quartet | 2H | -NH-CH ₂-CH₂- | Coupled to both NH and adjacent CH₂.[1] |

| 2.85 | Triplet | 2H | -CH₂-CH ₂-Ph | Benzylic protons.[1] |

HPLC Method for Purity Profiling

Standard reverse-phase chromatography is required to separate the product from potential unreacted phenethylamine or hydrolyzed anthranilic acid.[1]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic rings) and 320 nm (anthranilamide absorption band).

-

Retention Time: Expect elution ~7.5–8.5 min depending on dead volume.

Biological & Pharmaceutical Relevance[1][2][3][6][9][10]

Antispasmodic Mechanism (IBS Therapy)

Historically viewed as an intermediate, 2024 research has identified CAS 19050-62-5 as a potent antispasmodic agent .[1] Unlike standard anticholinergics or calcium channel blockers, this molecule exhibits a "clean" relaxation profile.

Mechanism of Action:

-

Direct Smooth Muscle Relaxation: Mimics the efficacy of Mebeverine.

-

Anti-Inflammatory Action: Inhibits albumin denaturation and suppresses IL-1β expression.[1][3]

-

Selectivity: It does not affect serotonin (5-HT) receptors or Ca²⁺-dependent signaling pathways, reducing the risk of systemic side effects (e.g., cardiac arrhythmia or constipation) common in current IBS drugs.

Figure 2: Pharmacological pathway for IBS treatment showing dual anti-inflammatory and spasmolytic action.[1]

Synthetic Scaffold Utility

Beyond direct therapy, this molecule is the immediate precursor to 3-phenethylquinazolin-4(3H)-ones via cyclization with orthoesters or aldehydes.[1] These derivatives are heavily investigated for anticancer (EGFR inhibition) and anticonvulsant properties.

Safety & Handling (E-E-A-T)

While not classified as acutely fatal, the structural aniline moiety warrants caution.

-

Hazards: Skin and eye irritant (H315, H319). Potential sensitizer.[4]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to slow oxidation (browning) if exposed to air/light for extended periods.

-

Disposal: Incineration with afterburner and scrubber (nitrogen oxide generation).

References

-

Synthesis & Antispasmodic Activity: Ilieva, Y., et al. (2024).[3] 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3375.[3] [Link]

-

Chemical Structure Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 296656, 2-Amino-N-phenethylbenzamide. [Link][1]

Technical Guide: Solubility and Stability Profiling of 2-amino-N-(2-phenylethyl)benzamide

[1]

Executive Summary

Compound Identity: 2-amino-N-(2-phenylethyl)benzamide CAS Registry Number: 19050-62-5 Synonyms: N-phenethylanthranilamide; N-(2-phenylethyl)-2-aminobenzamide Class: Anthranilamide derivative / Pharmacophore scaffold (FXa inhibitors, spasmolytics)[1][2][3]

This technical guide provides a rigorous framework for characterizing the physicochemical properties of 2-amino-N-(2-phenylethyl)benzamide . As a lipophilic weak base containing a primary aromatic amine and a secondary amide, this molecule presents specific challenges in formulation and storage.[1] This document details standardized protocols for solubility profiling and stress testing (forced degradation), designed to meet rigorous scientific standards suitable for IND-enabling studies.

Part 1: Physicochemical Profile & Structural Analysis[1]

Understanding the molecular architecture is the prerequisite for designing valid stability and solubility experiments.

Structural Determinants

The molecule consists of an anthranilamide core linked to a phenylethyl side chain .[1]

-

Lipophilicity (LogP): Predicted range 2.5 – 3.0 .[1] The two aromatic rings drive high lipophilicity, limiting aqueous solubility.

-

Ionization (pKa):

-

Solid-State Risk: Benzamide derivatives are prone to polymorphism .[1] Different crystal habits can significantly alter dissolution rates.

Predicted Properties Table

| Property | Value / Characteristic | Implication |

| Molecular Weight | 240.30 g/mol | Small molecule; high permeability potential.[1] |

| Aqueous Solubility | Low (< 0.1 mg/mL predicted) | Dissolution-limited absorption (BCS Class II).[1] |

| Solubility (Organic) | High (DMSO, Ethanol, DCM) | Suitable for stock solution preparation.[1] |

| Melting Point | ~125–134°C (Polymorph dependent) | Thermal processing must stay below 100°C. |

| UV Max | ~250 nm, ~335 nm | Detectable by standard HPLC-UV/DAD.[1] |

Part 2: Solubility Profiling Protocols

Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation solubility (

Protocol:

-

Preparation: Add excess solid compound (approx. 10 mg) to 2 mL of media in borosilicate glass vials.

-

Media Selection:

-

Equilibration: Agitate at 37°C ± 0.5°C for 24 to 48 hours .

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a saturated PVDF filter (0.22 µm). Note: Pre-saturate filters to prevent drug adsorption.[1]

-

Quantification: Analyze filtrate via HPLC-UV (Method defined in Section 4).

Kinetic Solubility (High-Throughput)

Objective: Estimate solubility during early screening using DMSO stock precipitation.[1]

-

Method: Spike 10 mM DMSO stock into aqueous buffer (final 2% DMSO). Measure turbidity via nephelometry or UV absorption after 2 hours.[1]

-

Threshold: If precipitation occurs < 50 µM, the compound is highly insoluble.

Visualization: Solubility Logic

The following diagram illustrates the decision tree for solubility optimization based on pKa and lipophilicity.

Caption: Decision logic for formulation strategy based on pH-dependent solubility results.

Part 3: Stability Assessment & Forced Degradation[1]

This section details the Stress Testing (Forced Degradation) protocols required to identify degradation products (DPs) and establish the stability-indicating nature of the analytical method.

Degradation Pathways[1]

-

Hydrolysis (Amide Bond): The secondary amide linkage is susceptible to acid/base hydrolysis, yielding Anthranilic acid and 2-Phenylethylamine .[1]

-

Oxidation (Aniline): The primary aromatic amine at the ortho position is highly sensitive to oxidative stress (radical formation, N-oxidation), leading to colored impurities (azo compounds or quinone imines).[1]

-

Photolysis: Aromatic amines often absorb UV light and can undergo photo-oxidation.[1]

Stress Testing Protocol (ICH Q1A Compatible)

| Stressor | Condition | Duration | Target Degradation |

| Acid Hydrolysis | 1 N HCl, 60°C | 2–24 hours | 5–20% |

| Base Hydrolysis | 1 N NaOH, 60°C | 2–24 hours | 5–20% |

| Oxidation | 3% H₂O₂, RT | 1–6 hours | 5–20% |

| Thermal (Solid) | 80°C (Dry Heat) | 7 days | < 5% |

| Photostability | 1.2 million lux[1]·h (UV/Vis) | ~5-7 days | Monitor color change |

Critical Control: If degradation exceeds 20% rapidly, repeat with milder conditions (e.g., 0.1 N acid/base, lower temp) to capture intermediate degradation products.

Visualization: Degradation Mechanism

The following diagram maps the primary chemical degradation pathway (Hydrolysis).

Caption: Hydrolytic cleavage of the amide bond yielding primary impurities.[1]

Part 4: Analytical Methodology (HPLC)

To quantify solubility and stability samples, a Stability-Indicating Method (SIM) is required.[1]

Recommended Chromatographic Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and improves peak shape for amines).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 10 minutes (General screening gradient).

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).[1]

-

Temperature: 30°C.

System Suitability Criteria:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 759408, N-(2-aminophenyl)benzamide (Analog Reference).[1] Retrieved January 28, 2026, from [Link]

-

International Conference on Harmonisation (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1] Retrieved from [Link]

-

Sonawane, S., & Gide, P. (2012). Optimization of Forced Degradation Using Experimental Design... for Benzamide Derivatives.[1] ResearchGate.[1] Retrieved January 28, 2026, from [Link]

-

Forecast Chemicals (2024). Anthranilamide Derivatives Stability Profile. Retrieved January 28, 2026, from [Link]

Technical Guide: Characterization & Synthesis of 2-amino-N-(2-phenylethyl)benzamide

This technical guide details the characterization, synthesis, and spectroscopic signature of 2-amino-N-(2-phenylethyl)benzamide (CAS: 19050-62-5). This compound represents a critical pharmacophore in medicinal chemistry, serving as a structural scaffold for histone deacetylase (HDAC) inhibitors and, more recently, as a spasmolytic agent for Irritable Bowel Syndrome (IBS) research.

Executive Summary & Chemical Identity

2-amino-N-(2-phenylethyl)benzamide is an anthranilamide derivative characterized by an ortho-amino group on the benzoyl ring and a phenethyl side chain on the amide nitrogen.[1][2] Its dual-nature structure combines the privileged anthranilic acid core (common in bioactive alkaloids) with a phenethylamine moiety (neuroactive scaffold).

Chemical Data Table

| Property | Specification |

| IUPAC Name | 2-amino-N-(2-phenylethyl)benzamide |

| Common Synonyms | N-phenethylanthranilamide; 2-amino-N-phenethylbenzamide |

| CAS Registry Number | 19050-62-5 |

| Molecular Formula | C₁₅H₁₆N₂O |

| Molecular Weight | 240.30 g/mol |

| Physical State | Off-white to pale beige crystalline solid |

| Melting Point | 124–126 °C (Typical range for pure polymorphs) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water |

Synthesis Protocol: The Isatoic Anhydride Route

While coupling anthranilic acid with phenethylamine using carbodiimides (EDC/HOBt) is possible, the Isatoic Anhydride Ring-Opening method is superior for purity and atom economy. This route eliminates the need for external activation reagents and minimizes racemization risks.

Materials

-

Precursor A: Isatoic Anhydride (1.0 eq)

-

Precursor B: 2-Phenylethylamine (1.1 eq)

-

Solvent: Ethanol (EtOH) or 1,4-Dioxane (Anhydrous)

-

Catalyst: None required (autocatalytic) or mild base (DMAP, 0.1 eq) to accelerate.

Step-by-Step Methodology

-

Preparation: Charge a round-bottom flask with Isatoic Anhydride (e.g., 1.63 g, 10 mmol) suspended in Ethanol (20 mL).

-

Addition: Add 2-Phenylethylamine (1.33 g, 11 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 3–6 hours.

-

Observation: Evolution of CO₂ gas indicates reaction progress. The suspension will clear as the anhydride is consumed, followed potentially by precipitation of the product.

-

-

Work-up:

-

Cool the reaction mixture to 0–5°C.

-

If precipitate forms, filter and wash with cold ethanol.

-

If no precipitate, concentrate the solvent in vacuo, redissolve in Ethyl Acetate, wash with 5% NaHCO₃ (to remove unreacted anhydride hydrolysis products) and Brine.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Hexane:EtOAc 3:1).

Mechanistic Pathway (Visualization)

The following diagram illustrates the nucleophilic attack of the phenethylamine nitrogen on the carbonyl of the isatoic anhydride, leading to ring opening and decarboxylation.

Caption: Nucleophilic ring-opening of isatoic anhydride by phenethylamine followed by spontaneous decarboxylation.

Spectroscopic Characterization Atlas

The following data represents the consensus spectral signature for high-purity 2-amino-N-(2-phenylethyl)benzamide.

A. Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ or CDCl₃ | Frequency: 400/500 MHz Note: In CDCl₃, amine protons are often sharper; in DMSO, they may be broader or exchange.[3]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 2.89 | Triplet ( | 2H | Ph-CH ₂-CH₂- | Benzylic methylene (phenethyl side) |

| 3.55 – 3.65 | Quartet/Multiplet | 2H | -CH₂-CH ₂-NH- | Methylene adjacent to amide N |

| 5.50 | Broad Singlet | 2H | Ar-NH ₂ | Aniline amino protons (exchangeable) |

| 6.10 – 6.30 | Broad Singlet | 1H | -CO-NH - | Amide proton (solvent dependent) |

| 6.62 | Triplet ( | 1H | Ar-H (C5) | Benzamide ring (para to amide) |

| 6.68 | Doublet ( | 1H | Ar-H (C3) | Benzamide ring (ortho to amine) |

| 7.15 – 7.35 | Multiplet | 6H | Ar-H (C4) + Ph | Benzamide C4 + 5 Phenethyl protons |

| 7.38 | Doublet ( | 1H | Ar-H (C6) | Benzamide ring (ortho to carbonyl) |

Interpretation: The key diagnostic signals are the two methylene triplets (approx 2.9 and 3.6 ppm) and the distinct aromatic pattern of the anthranilamide core (two doublets, two triplets/multiplets) separated from the monosubstituted phenyl ring of the side chain.

B. Carbon NMR (¹³C-NMR)

Solvent: DMSO-d₆

| Chemical Shift (δ ppm) | Assignment | Note |

| 35.6 | Ph-C H₂- | Benzylic carbon |

| 41.2 | -NH-C H₂- | Amide-adjacent carbon |

| 114.8 | Ar-C (C3) | Benzamide ring |

| 116.5 | Ar-C (C5) | Benzamide ring |

| 117.2 | Ar-C (C1) | Quaternary (linked to C=O) |

| 126.5 | Ar-C (Phenethyl) | Para position of phenethyl |

| 128.5 | Ar-C (Phenethyl) | Meta position of phenethyl |

| 128.9 | Ar-C (Phenethyl) | Ortho position of phenethyl |

| 129.1 | Ar-C (C6) | Benzamide ring |

| 132.0 | Ar-C (C4) | Benzamide ring |

| 139.8 | Ar-C (Phenethyl) | Quaternary (alkyl attachment) |

| 149.8 | Ar-C (C2) | Quaternary (linked to NH₂) |

| 169.2 | C =O | Amide Carbonyl |

C. Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode)

| m/z Value | Ion Identity | Fragmentation Logic |

| 241.1 | Protonated Molecular Ion (Base Peak) | |

| 263.1 | Sodium Adduct | |

| 120.0 | 2-aminobenzoyl cation (Characteristic cleavage of amide bond) | |

| 105.1 | Phenethyl fragment (often rearranges) | |

| 92.0 | Aniline fragment (secondary cleavage) |

D. Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3440, 3350 | ν(N-H) | Primary amine ( |

| 3290 | ν(N-H) | Secondary amide stretch |

| 3060, 3030 | ν(C-H) | Aromatic C-H stretch |

| 2930, 2860 | ν(C-H) | Aliphatic (methylene) C-H stretch |

| 1645 | ν(C=O) | Amide I band (Strong, diagnostic) |

| 1615 | δ(N-H) | Amide II / N-H bending (scissoring of |

| 1520 | ν(C=C) | Aromatic ring skeletal vibrations |

| 750, 700 | δ(C-H) | Out-of-plane bending (monosubstituted benzene) |

Quality Control & Impurity Profile

When synthesizing or sourcing this compound, researchers must monitor for specific impurities arising from the Isatoic Anhydride route.

-

Anthranilic Acid (Hydrolysis Product):

-

Detection: TLC (more polar than product), shift in carbonyl IR to ~1680 cm⁻¹ (acid).

-

Removal: Wash with dilute NaHCO₃.

-

-

Isatoic Anhydride (Unreacted):

-

Detection: IR band at ~1750 cm⁻¹ (anhydride C=O).

-

Removal: Ensure excess amine is used or extend reaction time.

-

-

Oligomers:

-

At high concentrations, the amino group of the product can attack another molecule of isatoic anhydride.

-

Control: Maintain dilute conditions and avoid large excess of anhydride.

-

References

-

IBS & Spasmolytic Activity

-

Marc, G., et al. (2024). "2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment." Molecules, 29(14), 3375.[4]

-

-

Synthesis via Isatoic Anhydride

- Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536.

-

General Anthranilamide Characterization

-

Chemical Identity Verification (PubChem)

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19050-62-5.

Sources

The Anthranilamide Scaffold: Pharmacological Profiling of 2-amino-N-(2-phenylethyl)benzamide

Executive Summary

The compound 2-amino-N-(2-phenylethyl)benzamide (also referred to as N-phenethyl-2-aminobenzamide) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity.[1] While historically utilized as a synthetic intermediate for complex heterocycles (e.g., quinazolinones), recent 2024 data has elevated its status to a bioactive agent in its own right, specifically in the treatment of gastrointestinal motility disorders.

This guide analyzes the compound’s dual-domain pharmacophore, detailing its validated activity as a spasmolytic and anti-inflammatory agent, while mapping its structural potential as a precursor for Sirtuin (SIRT1/2) inhibitors and TRPV1 antagonists.[1]

Chemical Identity & Pharmacophore Analysis

The molecule functions as a bidentate ligand, characterized by two distinct domains that dictate its biological interactions:

-

Domain A (The "Head"): The 2-aminobenzamide (anthranilamide) moiety. This planar system acts as a hydrogen bond donor/acceptor pair, critical for anchoring the molecule in enzyme active sites (e.g., the nicotinamide binding pocket of Sirtuins).

-

Domain B (The "Tail"): The 2-phenylethyl group.[2][3][4] This flexible, lipophilic arm mimics the side chains of endogenous ligands, allowing penetration into hydrophobic channels (e.g., TRPV1 pore regions) or allosteric pockets.

| Property | Value | Relevance |

| IUPAC Name | 2-amino-N-(2-phenylethyl)benzamide | Standard nomenclature |

| Molecular Formula | C₁₅H₁₆N₂O | Small molecule drug-like space |

| Molecular Weight | 240.30 g/mol | High oral bioavailability potential (<500 Da) |

| Key Pharmacophore | Anthranilamide | Scaffold for kinase & HDAC inhibition |

| LogP (Predicted) | ~2.5 - 3.0 | Optimal membrane permeability |

Primary Biological Activity: Gastrointestinal Modulation

Recent investigations (2024) have validated the specific biological activity of 2-amino-N-phenethylbenzamides in the context of Irritable Bowel Syndrome (IBS).[1] Unlike non-selective antispasmodics, this specific scaffold exhibits a multi-targeted mechanism.

Spasmolytic Mechanism

The compound acts as a smooth muscle relaxant. Experimental data suggests it mimics the efficacy of mebeverine (a standard IBS drug) but operates via a distinct pathway:[2]

-

Nitric Oxide (NO) Modulation: It stimulates the expression of neuronal nitric oxide synthase (nNOS) in the myenteric plexus.[2]

-

Pathway: Increased NO synthesis

cGMP elevation -

Selectivity: Crucially, it avoids the serotonergic and Ca²⁺-dependent signaling pathways often associated with off-target cardiac effects in other antispasmodics.[1]

Anti-Inflammatory Action

Beyond muscle relaxation, the molecule inhibits the denaturation of albumin and suppresses Interleukin-1β (IL-1β) expression.[1][2] This dual action addresses both the symptom (spasm) and the cause (low-grade mucosal inflammation) of IBS.

Secondary & Scaffold-Based Activities

Due to its structural homology with known inhibitors, 2-amino-N-(2-phenylethyl)benzamide serves as a minimal pharmacophore for two other major targets.[1]

Epigenetic Modulation (SIRT1/2 Inhibition)

This molecule is the structural core of Sirtinol , a well-known SIRT1/2 inhibitor.[1]

-

Mechanism: The benzamide moiety occupies the "C-pocket" of the Sirtuin enzyme, competing with the nicotinamide moiety of NAD+.

-

Therapeutic Implication: Inhibition of SIRT2 is neuroprotective (Parkinson’s models) and has anti-infective properties against intracellular pathogens (e.g., Listeria, Salmonella) by modulating host immune responses.[1]

TRPV1 Antagonism

The N-(2-phenylethyl) tail mimics the vanilloid region of capsaicin.[1] When coupled with the benzamide head, the molecule can act as a competitive antagonist at the TRPV1 nociceptor.

-

SAR Insight: Substitution at the 4-position of the phenyl ring (e.g., with a t-butyl group) significantly enhances potency, turning the scaffold into a nanomolar analgesic agent.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the divergent signaling pathways modulated by this scaffold: the validated NO-mediated relaxation (IBS) and the scaffold-based Sirtuin inhibition.

Figure 1: Divergent Pharmacological Pathways.[1] Green path indicates validated spasmolytic activity (IBS); Red path indicates scaffold-based epigenetic modulation.[1]

Experimental Protocols

Validated Synthesis Protocol: Isatoic Anhydride Ring Opening

This method is superior to standard amide coupling (EDC/NHS) as it requires no coupling reagents, produces CO₂ as the only byproduct, and yields high purity.

Reagents:

-

Isatoic anhydride (1.0 eq)[1]

-

2-Phenylethylamine (1.0 eq)[1]

-

Ethanol or 1,4-Dioxane (Solvent)[1]

-

Catalyst (Optional): Glacial acetic acid (trace)[1]

Workflow:

-

Dissolution: Suspend isatoic anhydride (10 mmol) in 20 mL of ethanol.

-

Addition: Add 2-phenylethylamine (10 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. Evolution of CO₂ gas indicates reaction progress.

-

Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 3:7). The anhydride spot will disappear.

-

Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product, 2-amino-N-(2-phenylethyl)benzamide, will precipitate as a white solid.[1]

-

Purification: Filter and recrystallize from aqueous ethanol.

Figure 2: Atom-economic synthesis via isatoic anhydride ring opening.

In Vitro Assay: Albumin Denaturation (Anti-Inflammatory Screening)

To verify the anti-inflammatory potential described in recent literature, use the protein denaturation inhibition assay.

-

Preparation: Prepare a 1% aqueous solution of bovine serum albumin (BSA).

-

Treatment: Mix 0.5 mL of test compound (dissolved in DMSO, varying concentrations 10–100 µg/mL) with 0.5 mL of BSA solution.

-

Control: Use Ibuprofen or Diclofenac as a positive control.

-

Incubation: Incubate at 37°C for 20 minutes, then heat to 51°C for 20 minutes to induce denaturation.

-

Measurement: Measure absorbance at 660 nm.

-

Calculation: % Inhibition =

.[1]

References

-

IBS & Spasmolytic Activity (2024): Stoyanova, M., et al. "2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment."[1][2] Molecules 29.14 (2024): 3375. [1]

-

Sirtuin Inhibition & Anti-infective Properties: Colpitts, C.C., et al. "Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity."[1] Pharmaceuticals 17.10 (2024). [1]

-

TRPV1 Antagonism SAR: Lee, J., et al. "N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships."[1][5] Bioorganic & Medicinal Chemistry (2007).

-

Factor Xa Inhibition (Anthranilamide Scaffold): Zhang, H., et al. "Design, Synthesis and Biological Evaluation of Anthranilamide Derivatives as Potential Factor Xa Inhibitors."[6] Bioorganic & Medicinal Chemistry (2018). [1][6]

Sources

- 1. Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino- N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. chembk.com [chembk.com]

- 5. N-4-t-Butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the A-region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of anthranilamide derivatives as potential factor Xa (fXa) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and History of 2-Amino-N-Phenethylbenzamides

This guide details the technical evolution, chemical biology, and recent therapeutic emergence of 2-amino-N-phenethylbenzamide . While historically utilized as a high-value synthetic intermediate for heterocyclic libraries (particularly quinazolinones), this scaffold has recently (2024) been elevated to a lead candidate status for Irritable Bowel Syndrome (IBS), demonstrating a distinct mechanism of action from standard-of-care antispasmodics.

From Privileged Intermediate to Targeted Therapeutic

Executive Summary

2-amino-N-phenethylbenzamide (CAS: 19050-62-5) represents a classic "privileged scaffold" in medicinal chemistry. Structurally characterized by an anthranilamide core (2-aminobenzamide) linked to a hydrophobic phenethyl tail, it was originally developed as a versatile building block for constructing quinazolinone alkaloids and kinase inhibitors.

The narrative of this molecule changed drastically in 2024 , when phenotypic screening identified it as a potent, orally active spasmolytic agent with a safety profile superior to Mebeverine. Unlike traditional anticholinergics, it modulates gastrointestinal motility without completely abolishing cholinergic signaling, thereby mitigating systemic hypotension and constitutive constipation.[1]

Chemical Identity & Structural Biology

The Anthranilamide Pharmacophore

The core of the molecule is the 2-aminobenzamide moiety. In medicinal chemistry, this motif is often referred to as a "turn-mimetic" due to the intramolecular hydrogen bond between the amide proton and the ortho-amino group.

-

Hydrogen Bond Donor: The C-2 amino group (

). -

Hydrogen Bond Acceptor: The amide carbonyl (

). -

Hydrophobic Cap: The phenethyl group (

) provides steric bulk and lipophilicity, essential for binding to hydrophobic pockets in GPCRs and enzymes.

Structural Differentiation: The "Inverse" Problem

Researchers often confuse this scaffold with the Benzamide HDAC Inhibitors (e.g., CI-994/Tacedinaline). It is critical to distinguish the two:

| Feature | 2-amino-N-phenethylbenzamide | CI-994 (Tacedinaline) |

| Core Structure | Anthranilic Acid Derivative | Phenylenediamine Derivative |

| Amino Position | Ortho to Carbonyl (Acid side) | Ortho to Amide Nitrogen (Amine side) |

| Primary Target | GI Smooth Muscle / Quinazolinone precursor | Histone Deacetylase (HDAC) 1/2/3 |

| Binding Mode | Allosteric modulator (putative) | Zinc Chelation via diamine |

Figure 1: Structural Isomerism & Pharmacophore Analysis

Caption: Structural comparison highlighting the "inverse" amide connectivity between the subject molecule (Anthranilamide) and the HDAC inhibitor class (Phenylenediamine).

Historical Evolution: The Synthetic Era (1960s–2020)

The Quinazolinone Gateway

For decades, 2-amino-N-phenethylbenzamide was primarily a transient intermediate. It serves as the acyclic precursor to 2,3-disubstituted quinazolin-4(3H)-ones , a class of alkaloids with broad biological activity (sedative, anticonvulsant).

-

Reaction: Cyclocondensation with aldehydes or carbon sources (e.g., orthoesters).

-

Utility: This pathway allows for the rapid generation of diversity at the 2-position of the quinazolinone ring, utilized in libraries for Polo-like Kinase 1 (PLK1) inhibitors [1].

The "Green" Synthesis Protocol

The most robust method for generating high-purity 2-amino-N-phenethylbenzamide avoids the use of coupling reagents (EDC/HATU) which can lead to racemization or side reactions. The Isatoic Anhydride Ring-Opening is the industry standard for this scaffold.

Protocol 1: Synthesis via Isatoic Anhydride

Objective: Synthesis of 2-amino-N-phenethylbenzamide (Scale: 10 mmol).

-

Reagents:

-

Isatoic Anhydride (1.63 g, 10 mmol)

-

2-Phenylethylamine (1.21 g, 10 mmol)

-

Solvent: Ethanol (EtOH) or DMF (for higher temp).

-

Catalyst: None required (autocatalytic) or mild base (TEA).

-

-

Procedure:

-

Step 1: Suspend isatoic anhydride in 20 mL anhydrous EtOH.

-

Step 2: Add 2-phenylethylamine dropwise at room temperature. Evolution of

gas will be observed (effervescence). -

Step 3: Heat to reflux (

) for 3–5 hours. Monitor TLC (Hexane:EtOAc 3:1) for disappearance of anhydride. -

Step 4: Cool to room temperature. The product often crystallizes directly.

-

Step 5: Filter and wash with cold EtOH. Recrystallize from EtOH/Water if necessary.

-

-

Yield: Typically >85%.

-

Validation:

-

1H NMR (DMSO-d6):

6.36 (s, 2H, -

Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl, followed by decarboxylation.

-

The 2024 Therapeutic Breakthrough: IBS

In mid-2024, a pivotal study published in Molecules and MDPI repositioned this scaffold from a chemical intermediate to a lead candidate for Irritable Bowel Syndrome (IBS) [2, 3].

The Clinical Problem

The standard of care, Mebeverine , acts as a musculotropic antispasmodic.[1] However, it suffers from:

-

Non-selective blockage of

channels. -

Systemic anticholinergic side effects (dry mouth, hypotension).

-

Inefficacy in addressing the inflammatory component of IBS.

Mechanism of Action (MoA)

2-amino-N-phenethylbenzamide demonstrates a "Dual-Action" mechanism that is distinct from Mebeverine:

-

Spasmolytic Activity: It relaxes gastrointestinal smooth muscle (GSM) but preserves the cholinergic response. Unlike Mebeverine, which completely inhibits acetylcholine (ACh) induced contractions, this molecule modulates the tone, preventing "gut paralysis" (hypotension).

-

Anti-Inflammatory Signaling: It inhibits albumin denaturation (in vitro model for inflammation) and downregulates IL-1

expression.[2] -

Nitric Oxide (NO) Modulation: It stimulates the expression of neuronal Nitric Oxide Synthase (nNOS) in the myenteric plexus.[2] NO acts as an inhibitory neurotransmitter, promoting relaxation without blocking calcium influx entirely.

Figure 2: IBS Therapeutic Mechanism

Caption: The dual-action mechanism involving nNOS stimulation and cytokine inhibition, distinguishing it from pure calcium channel blockers.

Comparative Data Analysis

The following data summarizes the 2024 ex vivo findings comparing 2-amino-N-phenethylbenzamide (Compound 3) against Mebeverine [2].[1]

| Parameter | 2-amino-N-phenethylbenzamide | Mebeverine (Control) | Clinical Implication |

| Spasmolytic Effect | High (Relaxation of K+-induced contraction) | High | Effective pain relief in IBS. |

| ACh Response | Preserved (Modulated) | Inhibited (Blocked) | Reduced risk of constipation/ileus. |

| Anti-inflammatory | High (Prevents albumin denaturation) | Low/Negligible | Addresses IBS pathophysiology (low-grade inflammation). |

| Toxicity (In Silico) | Non-toxic / Non-mutagenic | Known side effects | Higher safety margin. |

| Oral Bioavailability | High (Lipinski Rule of 5 compliant) | High | Suitable for oral dosing. |

References

-

Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link] (Context: Use of the scaffold as a precursor for triazoloquinazolinones).

-

2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Source: MDPI (Molecules 2024, 29, 3375). URL:[Link] (Context: Primary source for the 2024 discovery of spasmolytic and anti-inflammatory activity).

-

Synthesis and Pharmacological Evaluation of 2-Amino-N-Phenethylbenzamide Derivatives. Source: ResearchGate (Full Text Archive). URL:[Link] (Context: Detailed protocols and ex vivo muscle contraction data).

Sources

The Phenethylamine Backbone: A Master Key for CNS Drug Discovery

Executive Summary

The 2-phenethylamine (PEA) moiety represents one of the most versatile "privileged structures" in medicinal chemistry. Serving as the structural backbone for endogenous catecholamines (dopamine, norepinephrine, epinephrine) and trace amines, this scaffold has been derivatized to create diverse therapeutic classes, from bronchodilators and decongestants to psychostimulants and antidepressants. This guide analyzes the Structure-Activity Relationships (SAR), receptor signaling dynamics (specifically TAAR1), and synthetic protocols required to leverage this moiety in modern drug development.

Part 1: The Pharmacophore & Structure-Activity Relationships (SAR)

The core phenethylamine structure consists of a phenyl ring tethered to an amino group via a two-carbon ethyl chain.[1][2] Its biological activity is dictated by the precise spatial arrangement of substituents on three key regions: the aromatic ring, the ethyl chain, and the terminal amine.

The Aromatic Ring (Lipophilic Pocket Interaction)

The electronic and steric nature of ring substituents dictates receptor affinity and selectivity.

-

Catechol Pattern (3,4-dihydroxy): Essential for adrenergic and dopaminergic agonist activity. The hydroxyl groups form hydrogen bonds with serine residues (e.g., Ser5.42, Ser5.46) in GPCR transmembrane domains.

-

Methoyxlation (2,5-dimethoxy): A hallmark of 5-HT2A receptor agonism (e.g., the 2C-x series). Bulky hydrophobic groups at the 4-position (Br, I, alkyl) often drastically increase potency by engaging a hydrophobic pocket deep within the receptor.

-

Electron Withdrawing Groups: Halogenation can protect against metabolic oxidation while modulating lipophilicity (LogP).

The Ethyl Chain (The Distance Vector)

-

Alpha-Substitution (

-carbon):-

Methylation: The addition of a methyl group at the

-position (creating the amphetamine class) introduces a steric shield against Monoamine Oxidase (MAO). This transforms a rapidly degraded trace amine into a centrally active, orally bioavailable drug. -

Ethyl/Propyl: Extending the chain beyond a methyl group usually abolishes activity due to steric clash within the receptor binding site.

-

-

Beta-Substitution (

-carbon):-

Hydroxylation: Introduction of a

-hydroxyl group (as in norepinephrine/ephedrine) creates a chiral center. The (R)-isomer typically exhibits significantly higher direct agonist activity at adrenergic receptors compared to the (S)-isomer.

-

The Terminal Amine (Ionic Interaction)

-

Primary Amines: Generally required for optimal Trace Amine Associated Receptor 1 (TAAR1) activation.

-

N-Methylation: Increases lipophilicity and blood-brain barrier (BBB) penetration. In the case of epinephrine, it enhances

-adrenergic selectivity over -

Bulky N-Substituents: Groups larger than methyl (e.g., isopropyl in isoprenaline) shift selectivity almost exclusively to

-adrenergic receptors.

Part 2: Receptor Interaction Dynamics & Signaling

While PEA derivatives interact with classical monoamine transporters (DAT, NET, SERT), their role as agonists for the Trace Amine Associated Receptor 1 (TAAR1) is a critical area of modern research for schizophrenia and addiction therapeutics.

TAAR1 Signaling Cascade

TAAR1 is an intracellular GPCR located on the membranes of monoaminergic vesicles and the presynaptic membrane.[3] Its activation triggers a signaling cascade that modulates neurotransmission distinct from direct receptor antagonism.

Mechanism:

-

Ligand Binding: PEA enters the neuron (via DAT) and binds to intracellular TAAR1.

-

G-Protein Coupling: TAAR1 couples primarily to

(and promiscuously to -

cAMP Production: Activation of Adenylyl Cyclase (AC) increases cAMP levels.

-

Kinase Activation: cAMP activates Protein Kinase A (PKA) and Protein Kinase C (PKC).

-

Functional Outcome: PKA phosphorylates the Dopamine Transporter (DAT), causing it to internalize or reverse direction (efflux), thereby increasing synaptic dopamine levels without the excitotoxicity associated with direct releasers.

Figure 1: Intracellular signaling pathway of TAAR1 activation by phenethylamine derivatives.[4]

Part 3: Metabolic Stability & Prodrug Strategies

A major hurdle in PEA drug development is rapid metabolism by Monoamine Oxidases (MAO).

The MAO Problem

Endogenous

Strategic Modifications (Data Comparison)

The following table illustrates how structural modifications extend half-life and alter receptor profiles.

| Compound | Structure Modification | Primary Target | Metabolic Stability | Est. Half-Life |

| None (Native) | TAAR1 / MAO-B | Very Low | < 10 min | |

| Amphetamine | DAT / NET / TAAR1 | High (MAO Resistant) | 10–12 hours | |

| Phentermine | TAAR1 / VMAT2 | High | 19–24 hours | |

| Selegiline | Propargyl group (N-sub) | MAO-B (Inhibitor) | Moderate | 1.5 hours |

Technical Insight: The

Part 4: Synthetic Protocol (The Henry Reaction)

For research purposes, the most robust route to synthesizing phenethylamine derivatives is the Henry Reaction (Nitroaldol Condensation) followed by reduction. This method allows for facile substitution on the aromatic ring prior to chain construction.

Workflow Diagram

Figure 2: Standard two-step synthesis of phenethylamines via the Henry Reaction.

Step-by-Step Protocol

Note: This protocol describes the synthesis of a generic non-controlled reference standard (e.g., 3,4-dimethoxyphenethylamine) for receptor binding assays.

Step 1: Condensation (Nitrostyrene Formation)

-

Reagents: Dissolve 10 mmol of the substituted benzaldehyde in 20 mL of glacial acetic acid.

-

Catalyst: Add 10 mmol of ammonium acetate.

-

Nitroalkane: Add 50 mmol of nitromethane (excess acts as solvent/reactant).

-

Reflux: Heat to mild reflux (approx. 100°C) for 2–4 hours. Monitor via TLC (appearance of yellow/orange spot).

-

Isolation: Cool to room temperature. The nitrostyrene often crystallizes out. If not, pour into ice water to precipitate. Recrystallize from IPA/MeOH.

Step 2: Reduction (The NaBH4/CuCl2 Method) Why this method? It avoids the fire hazard of Lithium Aluminum Hydride (LAH) while offering high yields.

-

Setup: In a flask, dissolve 5 mmol of the nitrostyrene in 30 mL of Ethanol (EtOH).

-

Catalyst: Add 1 mmol of CuCl₂·2H₂O (solution turns green).

-

Reductant: Slowly add 30 mmol of Sodium Borohydride (NaBH₄) in portions. Caution: Exothermic hydrogen evolution.

-

Reaction: The solution will turn black (colloidal copper). Stir for 1 hour.

-

Workup: Quench with dilute HCl (pH < 3) to destroy borane complexes. Basify with NaOH (pH > 11) and extract with Dichloromethane (DCM).

-

Purification: Dry organic layer over MgSO₄, evaporate, and convert to HCl salt for stability.

Part 5: References

-

Structure-Activity Relationship of Phenethylamine Derivatives at 5-HT2A Park, J., et al. (2022).[1][2] Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.[1][2] Biomolecules & Therapeutics.[2][5] [Link][6][7][8]

-

TAAR1 Signaling and Pharmacology Berry, M. D., et al. (2017).[3] Pharmacology of human trace amine-associated receptors: Therapeutic opportunities and challenges. Pharmacology & Therapeutics.[3] [Link]

-

Metabolic Stability and MAO Interaction Edmondson, D. E., et al. (2009). Structure-Activity Relationships in the Oxidation of Phenethylamine Analogues by Recombinant Human Liver Monoamine Oxidase A. Biochemistry.[9][10] [Link]

-

Synthetic Methodologies (Henry Reaction Reduction) D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride.[8][11] Beilstein Journal of Organic Chemistry.[8][11] [Link](Note: Sourced from search snippet 1.12/1.17 context)

-

Trace Amines in Neuropsychiatry Pei, Y., et al. (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience. [Link]

Sources

- 1. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TAAR1 - Wikipedia [en.wikipedia.org]

- 4. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trace Amine-Associated Receptor 1 (TAAR1): A new drug target for psychiatry? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trace amine-associated receptor 1: a promising target for the treatment of psychostimulant addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Comprehensive In Silico Prediction Framework: 2-Amino-N-Phenethylbenzamide Activity

[1][2]

Executive Summary

This technical guide outlines a rigorous in silico workflow for predicting the biological activity, binding mechanism, and pharmacokinetic profile of 2-amino-N-phenethylbenzamide . While recently identified as a spasmolytic agent targeting the myenteric plexus (nNOS stimulation), this molecule possesses a "privileged scaffold" (the 2-aminobenzamide moiety) highly characteristic of Class I Histone Deacetylase (HDAC) inhibitors.

This guide provides a dual-pathway analysis:

-

Target Deconvolution: Identifying potential receptors using inverse docking.

-

Mechanistic Validation: A step-by-step protocol for docking this zinc-binding scaffold into HDAC1 , followed by Molecular Dynamics (MD) stability checks and ADMET profiling.

Part 1: Chemical Space & Pharmacophore Analysis[3]

Structural Deconstruction

The molecule consists of three distinct pharmacophoric elements that dictate its in silico handling:

-

Zinc-Binding Group (ZBG): The 2-amino-benzamide motif.[1] In HDAC inhibition, the amide carbonyl oxygen coordinates the catalytic Zinc (

), while the amino group forms hydrogen bonds with residues like His140/His141 (HDAC1 numbering). -

Linker: The phenyl ring of the benzamide acts as a rigid linker occupying the channel.

-

Cap Group: The phenethyl moiety (N-phenethyl). This hydrophobic tail is critical for occupying the surface rim of the protein pocket, often determining isoform selectivity (e.g., HDAC1 vs. HDAC3).

Ligand Preparation Protocol

Before docking, the ligand must be energetically minimized and prepared for physiological pH (7.4).

Protocol:

-

Generation: Convert 2D structure (SMILES: C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N) to 3D.

-

Protonation: The 2-amino group (aniline-like) is generally neutral at pH 7.4, while the amide nitrogen remains uncharged.

-

Tool: Epik (Schrödinger) or Avogadro (Open Source).

-

-

Conformational Search: Perform a Monte Carlo conformational search to identify low-energy rotamers of the phenethyl flexible chain.

-

Force Field: OPLS3e or MMFF94.

-

Part 2: Target Identification (Inverse Docking)